molecular formula C20H27N3O5S B025013 Utibaprilat CAS No. 109683-79-6

Utibaprilat

Cat. No. B025013
M. Wt: 421.5 g/mol
InChI Key: APWZQGVRPRWXQK-NOLJZWGESA-N
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Description

Utibaprilat is a chemical compound . It has been found to significantly inhibit plasma, renal, and vascular ACE but not ventricular ACE activity .


Molecular Structure Analysis

Utibaprilat has a molecular formula of C20H27N3O5S . Its molecular weight is 421.5105 . The InChI string representation of its structure is also available .


Physical And Chemical Properties Analysis

Utibaprilat has a density of 1.31g/cm3 . Its boiling point is 607.8°C at 760 mmHg . The refractive index is 1.613 .

Scientific Research Applications

Angiotensin-Converting Enzyme Inhibition

Utibaprilat acts as a thiadiazoline angiotensin-converting enzyme (ACE) inhibitor, primarily used for its antihypertensive activity. By inhibiting ACE, Utibaprilat effectively blocks the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased aldosterone secretion, which increases sodium excretion and water outflow. This mechanism underlies its application in managing hypertension (Definitions, 2020).

Analytical Determination in Laboratory Diets

In research settings, Utibaprilat and its biologically active major degradation product, a diacid FPL 63674XX, are analyzed in rodent laboratory diets to understand its long-term toxicological impact. A specific High-Performance Liquid Chromatography (HPLC) method has been developed for this purpose, providing precise analytical tools for studying Utibaprilat in scientific research contexts (Jagota, Bannister, Poser, & Stewart, 1991).

Tissue-Specific ACE Inhibition

Utibaprilat exhibits a tissue-specific inhibitory profile on ACE. It can inhibit tissue ACE activity without significantly affecting plasma ACE. This selective inhibition is crucial for understanding the role of tissue ACE in physiological and pathological processes, providing insights into the potential therapeutic applications of Utibaprilat in cardiovascular diseases (Buikema et al., 1997).

properties

IUPAC Name

(2S)-5-tert-butyl-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2H-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-12(21-14(17(25)26)11-10-13-8-6-5-7-9-13)15(24)23-16(18(27)28)29-19(22-23)20(2,3)4/h5-9,12,14,16,21H,10-11H2,1-4H3,(H,25,26)(H,27,28)/t12-,14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWZQGVRPRWXQK-NOLJZWGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(SC(=N1)C(C)(C)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@@H](SC(=N1)C(C)(C)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149015
Record name Utibaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Utibaprilat

CAS RN

109683-79-6
Record name Utibaprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109683796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Utibaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UTIBAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN82541NHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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